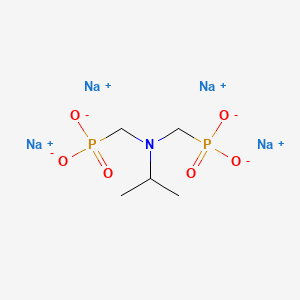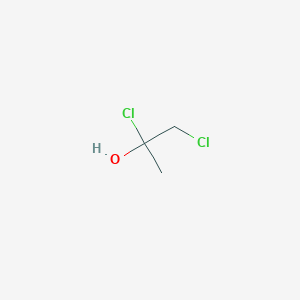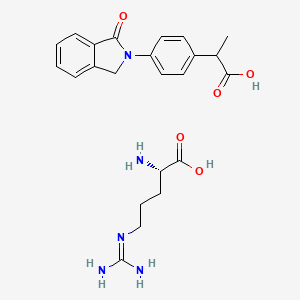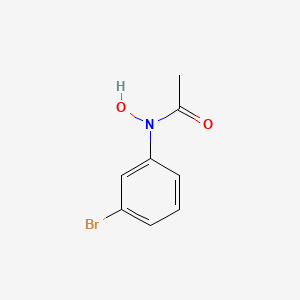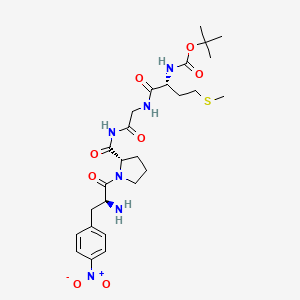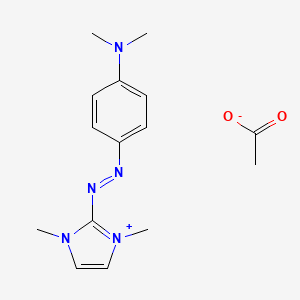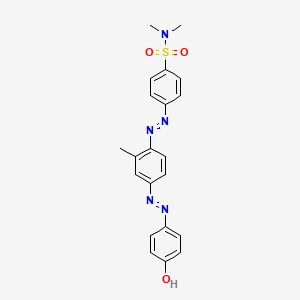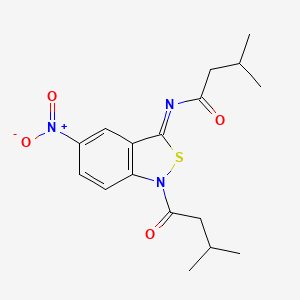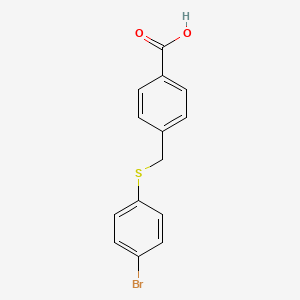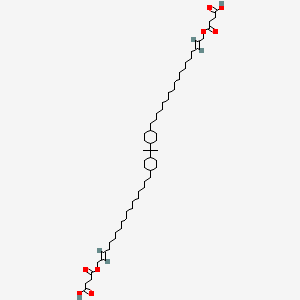![molecular formula C18Cl14 B15180896 1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene CAS No. 42429-88-9](/img/structure/B15180896.png)
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene is a highly chlorinated aromatic compound. This compound is characterized by its multiple chlorine substitutions on a benzene ring, making it a member of the polychlorinated biphenyl (PCB) family. PCBs are known for their chemical stability and resistance to degradation, which has led to their widespread use in various industrial applications. their persistence in the environment and potential health risks have also raised significant concerns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions often include elevated temperatures and controlled chlorine flow to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems helps in achieving higher yields and purity. Safety measures are crucial due to the toxic nature of chlorine gas and the potential hazards associated with the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the chlorinated aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while oxidation may yield quinones or other oxidized species.
Applications De Recherche Scientifique
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of highly chlorinated aromatic compounds in various chemical reactions.
Biology: Research on its toxicological effects helps in understanding the impact of PCBs on living organisms.
Medicine: Studies on its potential use in drug development, particularly in designing molecules with similar structures but improved safety profiles.
Industry: It serves as an intermediate in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the endocrine system and cause oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorobenzene: Another highly chlorinated aromatic compound with similar stability and persistence in the environment.
Pentachlorophenol: Used as a pesticide and disinfectant, it shares some chemical properties with the compound .
Polychlorinated Biphenyls (PCBs): A broader class of compounds to which 1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene belongs.
Uniqueness
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it exceptionally stable and resistant to degradation, posing both advantages and challenges in its applications and environmental impact.
Propriétés
Numéro CAS |
42429-88-9 |
|---|---|
Formule moléculaire |
C18Cl14 |
Poids moléculaire |
712.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18Cl14/c19-5-1(3-7(21)13(27)17(31)14(28)8(3)22)2(6(20)12(26)11(5)25)4-9(23)15(29)18(32)16(30)10(4)24 |
Clé InChI |
AJXJXJFNFUNEKT-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


